molecular formula C14H12Cl2N6 B13996420 4,6-Dichloro-N-[1-(2-phenylethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine

4,6-Dichloro-N-[1-(2-phenylethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine

Cat. No.: B13996420
M. Wt: 335.2 g/mol
InChI Key: GSUHXTXSDKKOAK-UHFFFAOYSA-N
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Description

4,6-Dichloro-N-[1-(2-phenylethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine is a complex organic compound that features both imidazole and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-N-[1-(2-phenylethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and minimize waste, ensuring the process is both economically and environmentally sustainable.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-N-[1-(2-phenylethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific reagents and conditions:

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas for halogenation, nitric acid for nitration.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the compound.

Scientific Research Applications

4,6-Dichloro-N-[1-(2-phenylethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-N-[1-(2-phenylethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction and metabolic pathways, which are crucial for cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dichloro-N-(1-phenylethyl)acetamide
  • 2,6-Dichloro-N,N-dimethylpyridin-4-amine
  • Various imidazole and triazine derivatives

Uniqueness

4,6-Dichloro-N-[1-(2-phenylethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine is unique due to its specific combination of imidazole and triazine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C14H12Cl2N6

Molecular Weight

335.2 g/mol

IUPAC Name

4,6-dichloro-N-[1-(2-phenylethyl)imidazol-4-yl]-1,3,5-triazin-2-amine

InChI

InChI=1S/C14H12Cl2N6/c15-12-19-13(16)21-14(20-12)18-11-8-22(9-17-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,18,19,20,21)

InChI Key

GSUHXTXSDKKOAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C=C(N=C2)NC3=NC(=NC(=N3)Cl)Cl

Origin of Product

United States

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